molecular formula C9H8FNO4S B2646555 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride CAS No. 877964-10-8

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2646555
CAS No.: 877964-10-8
M. Wt: 245.22
InChI Key: HNFBNDGFOXBCDQ-UHFFFAOYSA-N
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Description

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is a synthetic organic compound characterized by its benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole ring is synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions.

    Introduction of the Ethane-1-sulfonyl Fluoride Group: The benzoxazole intermediate is then reacted with ethane-1-sulfonyl fluoride in the presence of a base, such as triethylamine, to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The benzoxazole core can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Products: Oxidized derivatives of the benzoxazole ring.

    Hydrolysis Products: Sulfonic acids and benzoxazole derivatives.

Scientific Research Applications

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Biological Studies: The compound is employed in the study of enzyme inhibition, especially serine proteases, due to its reactive sulfonyl fluoride group.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction often leads to the formation of covalent bonds, inhibiting the function of enzymes or altering the properties of materials.

Molecular Targets and Pathways

    Enzymes: The compound targets serine proteases and other enzymes with nucleophilic active sites.

    Pathways: It can modulate biochemical pathways involving proteolysis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonic acid
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonamide

Uniqueness

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity towards nucleophiles, making it a valuable tool in chemical synthesis and biological studies. Its stability and reactivity distinguish it from similar compounds, which may lack the sulfonyl fluoride group or have different reactivity profiles.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c10-16(13,14)6-5-11-7-3-1-2-4-8(7)15-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBNDGFOXBCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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